(3-Nitro-4-isobutylphenyl)boronic acid chemical properties
(3-Nitro-4-isobutylphenyl)boronic acid chemical properties
An In-Depth Technical Guide to (3-Nitro-4-isobutylphenyl)boronic Acid: Properties, Reactivity, and Applications
Introduction
(3-Nitro-4-isobutylphenyl)boronic acid is a highly functionalized arylboronic acid that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its structure is distinguished by three key components: the boronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions; an isobutyl group, which imparts lipophilicity and steric bulk; and a nitro group, which acts as a powerful electron-withdrawing group and a versatile synthetic handle. This strategic combination of functional groups makes it a reagent of significant interest for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical and physical properties of (3-Nitro-4-isobutylphenyl)boronic acid, explores its reactivity and synthetic utility with a focus on mechanistic understanding, and discusses its potential applications in the field of medicinal chemistry.
Core Chemical and Physical Properties
The fundamental identity and physical characteristics of a reagent are critical for its effective use in experimental design. (3-Nitro-4-isobutylphenyl)boronic acid is a solid material whose properties are influenced by its aromatic core and functional group substitution.
Compound Identity and Characteristics
The key identifiers and physical properties are summarized below. These values, particularly predicted ones, serve as a baseline for experimental planning and analytical characterization.
| Property | Value | Reference |
| CAS Number | 850568-57-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄BNO₄ | [1][2][4][5] |
| Molecular Weight | 223.03 g/mol | [1][2][3][4] |
| Appearance | White to pale yellow crystalline powder | [6] |
| Melting Point | 168-174 °C | [3] |
| Boiling Point | 369.9 ± 52.0 °C (Predicted) | [3] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 6.97 ± 0.10 (Predicted) | [3] |
| MDL Number | MFCD04115653 | [1][2] |
Solubility Profile
While specific solubility data for this compound is not extensively published, the solubility of phenylboronic acids is generally well-understood. (3-Nitro-4-isobutylphenyl)boronic acid is expected to be soluble in polar organic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and alcohols.[7] Its solubility in less polar solvents like chloroform is likely moderate, while it is expected to be poorly soluble in nonpolar hydrocarbon solvents such as hexanes or methylcyclohexane.[8][9] This low solubility in hydrocarbons can be advantageously used for purification by precipitation.
Spectroscopic and Structural Characterization
Analytical characterization is essential to confirm the identity and purity of the reagent. Below are the expected spectroscopic signatures for (3-Nitro-4-isobutylphenyl)boronic acid.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, influenced by the substitution pattern. The proton ortho to the boronic acid and meta to the nitro group would likely appear as a doublet, while the other two aromatic protons would also present as distinct multiplets. The isobutyl group would show a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (CH₂) protons attached to the aromatic ring. The acidic protons of the B(OH)₂ group often appear as a broad singlet, which can exchange with D₂O.
-
¹³C NMR: The carbon spectrum would display signals for the ten carbons. The carbon atom attached to the boron (C-B bond) would have a characteristic chemical shift. The aromatic carbons would appear in the typical downfield region (120-150 ppm), with the carbon attached to the nitro group being significantly deshielded.
-
¹¹B NMR: Boron-11 NMR is a definitive technique for characterizing boronic acids. A single, broad signal is expected in the range of 27-30 ppm, characteristic of a trigonal planar boronic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum would show a strong, broad absorption band around 3300-3500 cm⁻¹ corresponding to the O-H stretching of the boronic acid hydroxyl groups. Asymmetric and symmetric stretching vibrations for the nitro (NO₂) group would be prominent near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A peak around 1350-1400 cm⁻¹ would also indicate the C-B bond stretching.
Reactivity and Synthetic Utility
The synthetic value of (3-Nitro-4-isobutylphenyl)boronic acid is primarily derived from its participation in palladium-catalyzed cross-coupling reactions and the synthetic versatility of its nitro group.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[10][11] Boronic acids are essential partners in this reaction. The process involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reaction kinetics. It enhances the Lewis acidity of the boron atom, which can facilitate the crucial transmetalation step where the organic group is transferred from boron to the palladium center.[12]
Representative Protocol: Suzuki-Miyaura Coupling
This protocol provides a generalized procedure for coupling (3-Nitro-4-isobutylphenyl)boronic acid with an aryl bromide. Causality: The choice of a palladium catalyst with a phosphine ligand (e.g., SPhos) is crucial for activating the aryl bromide via oxidative addition. The base (K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[13] The solvent system (dioxane/water) ensures the solubility of both organic and inorganic reagents.
-
Reagent Preparation: In a flame-dried Schlenk flask, combine (3-Nitro-4-isobutylphenyl)boronic acid (1.2 eq.), the desired aryl bromide (1.0 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and SPhos Precatalyst (2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total concentration is usually between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Synthetic Versatility of the Nitro Group
The nitro group is not just a modulator of electronic properties; it is a gateway to a wide array of other functional groups. This synthetic potential is a key reason for its inclusion in advanced building blocks.
-
Reduction to Amine: The most common transformation is the reduction of the nitro group to an aniline derivative. This can be achieved under various conditions (e.g., H₂/Pd-C, SnCl₂, Fe/HCl), providing an amine that is a nucleophile and a precursor for diazotization or amide bond formation.
-
Further Transformations: The resulting amine can be acylated, alkylated, or converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to install halides, cyano, or hydroxyl groups.
Applications in Medicinal Chemistry
Boronic acids have become indispensable in drug discovery.[14] The approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, has overcome initial concerns about the potential toxicity of boron-containing compounds and solidified their place in medicinal chemistry.[15]
(3-Nitro-4-isobutylphenyl)boronic acid is a particularly valuable building block for several reasons:
-
Scaffold Hopping and Analogue Synthesis: The 4-isobutylphenyl moiety is a key structural feature of profen non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen.[16] This reagent allows chemists to readily synthesize novel analogues or derivatives of known bioactive scaffolds.
-
Bioisosteric Replacement: The boronic acid group can serve as a bioisostere for other functional groups like carboxylic acids or nitro groups, potentially altering binding interactions and improving pharmacokinetic properties.[17]
-
Exploring Chemical Space: As a trifunctional reagent, it enables rapid diversification. The boronic acid can be used as a coupling anchor, while the nitro group can be transformed to explore a wide range of substituents at the 3-position, facilitating deep dives into structure-activity relationships (SAR).[11]
Handling, Storage, and Safety
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the reagent. Boronic acids, in general, are irritants and require careful handling.
Hazard Identification
The compound is classified with the following hazards:[3][18][19]
| Hazard Code | GHS Pictogram | Signal Word | Hazard Statement |
| H315 | GHS07 | Warning | Causes skin irritation. |
| H319 | GHS07 | Warning | Causes serious eye irritation. |
| H335 | GHS07 | Warning | May cause respiratory irritation. |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[20]
-
Personal Protective Equipment: Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[19][20]
-
Handling Practices: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.
Storage Recommendations
Boronic acids can be susceptible to dehydration to form boroxines (anhydrides) upon prolonged storage or heating. To ensure stability and reactivity:
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent degradation.[1]
-
Temperature: Store in a cool, dry place. Supplier recommendations vary from room temperature to refrigerated (2-8°C).[1][3] For long-term storage, refrigeration is advisable.
-
Container: Keep the container tightly sealed to prevent moisture absorption.[21]
Conclusion
(3-Nitro-4-isobutylphenyl)boronic acid is more than a simple reagent; it is a sophisticated and versatile tool for chemical innovation. Its well-defined reactivity in Suzuki-Miyaura coupling, combined with the latent synthetic potential of its nitro group, provides chemists with a reliable and powerful method for accessing novel chemical matter. For professionals in drug discovery and development, its structural features offer a direct route to exploring new pharmacophores and optimizing lead compounds. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the key to unlocking its full potential in the laboratory.
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(Image generated for illustrative purposes)